4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006957-63-6
VCID: VC7300958
InChI: InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12)
SMILES: CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C7H9N3O4
Molecular Weight: 199.166

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1006957-63-6

Cat. No.: VC7300958

Molecular Formula: C7H9N3O4

Molecular Weight: 199.166

* For research use only. Not for human or veterinary use.

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid - 1006957-63-6

Specification

CAS No. 1006957-63-6
Molecular Formula C7H9N3O4
Molecular Weight 199.166
IUPAC Name 4-nitro-1-propylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Standard InChI Key ZXPACPBEJCIEMS-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s IUPAC name, 4-nitro-1-propylpyrazole-3-carboxylic acid, reflects its substitution pattern:

  • A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms).

  • A nitro group (-NO2_2) at the 4-position, which enhances electrophilicity and potential bioactivity.

  • A propyl chain (-CH2_2CH2_2CH3_3) at the 1-position, influencing lipophilicity and metabolic stability.

  • A carboxylic acid (-COOH) at the 3-position, enabling salt formation and derivatization.

The Standard InChIKey (ZXPACPBEJCIEMS-UHFFFAOYSA-N) and SMILES (CCCN1C=C(C(=N1)C(=O)O)N+[O-]) provide unambiguous identifiers for computational and regulatory purposes.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis typically involves a two-step process:

  • Alkylation: Introduction of the propyl group to the pyrazole ring using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate).

  • Nitration: Electrophilic aromatic substitution using a nitric acid-sulfuric acid mixture to install the nitro group.

Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield*
Alkylation1-Bromopropane, K2_2CO3_3, DMF~60%
NitrationHNO3_3-H2_2SO4_4, 0–5°C~50%
*Theoretical yields based on analogous pyrazole syntheses.

Industrial Scalability

While laboratory-scale methods are established, industrial production requires optimization for:

  • Solvent Recovery: Minimizing waste through solvent recycling.

  • Catalyst Efficiency: Exploring heterogeneous catalysts to improve nitration regioselectivity.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data remain limited, but computational predictions suggest:

  • Density: ~1.45 g/cm3^3 (estimated via group contribution methods).

  • Melting Point: >150°C (decomposition observed before melting).

Solubility and Stability

  • Solubility: Poor aqueous solubility due to the hydrophobic propyl chain; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to decarboxylation under acidic or basic conditions.

Comparative Analysis with Related Pyrazole Derivatives

Table 2: Structural and Functional Comparison

CompoundCAS No.Molecular FormulaKey Functional Groups
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid1006957-63-6C7_7H9_9N3_3O4_4-NO2_2, -COOH, -C3_3H7_7
4-Nitro-1H-pyrazole-3-carboxylic acid5334-40-7C4_4H3_3N3_3O4_4-NO2_2, -COOH

The propyl chain in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid enhances lipophilicity by ~1.5 logP units compared to its non-alkylated analog, potentially improving blood-brain barrier penetration .

Future Research Directions

  • Biological Screening: Systematic evaluation against cancer cell lines and microbial pathogens.

  • Derivatization Studies: Amidation or esterification to modulate solubility and bioavailability.

  • Crystallography: Single-crystal X-ray analysis to elucidate supramolecular interactions.

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